Manganese hydrogen phosphate

Description

Properties

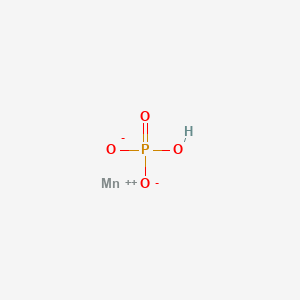

IUPAC Name |

hydrogen phosphate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSYWNLKRDURMG-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)([O-])[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HMnO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40872546 | |

| Record name | Manganese hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.917 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7782-76-5, 51349-94-1 | |

| Record name | Manganese phosphate, dibasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051349941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40872546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese hydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MANGANESE PHOSPHATE, DIBASIC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VZ3U1H7Q5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Manganese Hydrogen Phosphates

This technical guide provides a comprehensive analysis of the crystal structure of manganese hydrogen phosphates, with a primary focus on the well-characterized manganese(III) phosphate (B84403) monohydrate (MnPO₄·H₂O). It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the crystallographic properties and experimental methodologies associated with these compounds.

Introduction to Manganese Hydrogen Phosphates

Manganese phosphates are a class of inorganic compounds with diverse applications in catalysis, battery materials, and as anti-corrosion coatings. Their functional properties are intrinsically linked to their crystal structures. This guide will delve into the structural analysis of these materials, offering detailed data and procedural insights. While various forms of manganese phosphate exist, manganese(III) phosphate monohydrate (serrabrancaite) is particularly notable for its well-defined monoclinic crystal structure.

Crystal Structure of Manganese(III) Phosphate Monohydrate (MnPO₄·H₂O)

Manganese(III) phosphate monohydrate possesses a monoclinic crystal structure.[1] Its framework is built from interconnected and distorted trans-[Mn(PO₄)₄(H₂O)₂] octahedra.[1] This distortion is a consequence of the Jahn-Teller effect, a geometric distortion of a non-linear molecular system that results in the reduction of its symmetry and energy.[1] The structure consists of zigzag -Mn-O-Mn- chains running parallel to the (101) plane, which are interconnected by PO₄ tetrahedra to form a three-dimensional network.[2]

The crystallographic data for manganese(III) phosphate monohydrate has been determined with high precision using synchrotron X-ray powder diffraction. The compound crystallizes in the monoclinic space group C2/c.[1][3][4] Detailed lattice parameters from several studies are summarized in the table below for comparative analysis.

| Lattice Parameter | Lightfoot et al. (1987) [1][2] | Witzke et al. (2000) [1] | Other Reported Values [3][4] |

| a (Å) | 6.912(1) | 6.914(2) | 6.916 - 6.93418 |

| b (Å) | 7.470(1) | 7.468(2) | 7.467 - 7.47719 |

| c (Å) | 7.357 | 7.364(2) | 7.368 - 7.3781 |

| β (°) | 112.30(3) | 112.29(3) | 112.3 - 112.35 |

| Volume (ų) | 351.45 | 351.8(1) | - |

| Z | 4 | 4 | 4 |

| Calculated Density (g/cm³) | 3.173 | 3.16 | - |

Experimental Protocols

The synthesis and structural determination of manganese hydrogen phosphates involve precise experimental procedures. The following sections detail the methodologies for the synthesis of manganese(III) phosphate monohydrate and its analysis by X-ray diffraction.

A prevalent method for synthesizing MnPO₄·H₂O involves the oxidation of a manganese(II) salt in the presence of phosphoric acid.[1][5]

-

Materials :

-

Procedure :

-

A solution of the manganese(II) salt is prepared in deionized water.[1]

-

Phosphoric acid is added to the manganese(II) salt solution.[1]

-

The mixture is then treated with an oxidizing agent, such as nitric acid, to facilitate the oxidation of Mn(II) to Mn(III).[1][5]

-

The resulting precipitate of manganese phosphate monohydrate is collected through filtration, washed thoroughly with deionized water, and subsequently dried.[1]

-

Other synthesis approaches include hydrothermal synthesis, co-precipitation, and sol-gel methods, which allow for control over the material's physicochemical properties.[6]

X-ray diffraction is a fundamental non-destructive technique for determining the crystallographic structure of materials.[7]

-

Sample Preparation : The synthesized manganese phosphate powder is lyophilized and loaded onto a sample holder (e.g., a Si holder for powder XRD).[8]

-

Data Collection :

-

Structure Solution and Refinement :

-

The powder pattern is indexed using an automatic indexing program based on accurately measured peak positions.[2]

-

Integrated intensities are extracted for unambiguously indexed reflections.[2]

-

A Patterson map is generated from the intensity data to determine the positions of the heavy atoms (manganese).[2]

-

The positions of the remaining non-hydrogen atoms (phosphorus and oxygen) are located using Fourier methods.[2]

-

Hydrogen atoms are typically placed at geometrically calculated positions.[2]

-

The entire diffraction profile is then refined using the Rietveld method to achieve the best fit between the observed and calculated patterns, yielding the final crystallographic parameters.[2]

-

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the coordination environment within the manganese phosphate crystal.

Other Forms of Manganese Hydrogen Phosphate

While this guide has focused on MnPO₄·H₂O, other manganese hydrogen phosphates are also of scientific interest.

-

Manganese(II) Dihydrogen Phosphate Dihydrate (Mn(H₂PO₄)₂·2H₂O) : This compound can be prepared from manganese carbonate and phosphoric acid at ambient temperatures.[9] It serves as a precursor for the synthesis of other manganese phosphates, such as manganese cyclo-tetrametaphosphate (Mn₂P₄O₁₂), upon thermal treatment.[9]

-

Manganese(II) Hydrogen Phosphate (MnHPO₄) : While less detailed crystallographic data is readily available in the initial literature search compared to the monohydrate, various synthetic routes exist for different manganese phosphate compounds that may yield this phase under specific conditions.[10]

Conclusion

The crystal structure of manganese hydrogen phosphates, particularly manganese(III) phosphate monohydrate, has been thoroughly characterized through advanced diffraction techniques. A detailed understanding of their atomic arrangement is fundamental to harnessing their properties for various technological applications. The experimental protocols outlined in this guide provide a solid foundation for the synthesis and analysis of these important inorganic materials. The provided data and visualizations serve as a valuable resource for researchers in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. Structure of manganese(3+) phosphate monohydrate by synchrotron x-ray powder diffraction | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Manganese(III) phosphate - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. CN101891177A - A kind of preparation method of manganese phosphate material - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Manganese Hydrogen Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition mechanism of manganese hydrogen phosphate (B84403), with a focus on manganese hydrogen phosphate monohydrate (MnHPO₄·H₂O) and manganese dihydrogen phosphate dihydrate (Mn(H₂PO₄)₂·2H₂O). The information presented herein is intended to support research and development activities where the thermal behavior of these materials is of critical importance.

Core Concepts and Decomposition Pathways

The thermal decomposition of manganese hydrogen phosphates involves a series of dehydration and condensation reactions, the products of which are dependent on the starting material. These processes are crucial in the synthesis of various manganese phosphate materials with applications in catalysis, ceramics, and as precursors for battery materials.

Manganese Hydrogen Phosphate Monohydrate (MnHPO₄·H₂O):

The thermal decomposition of manganese hydrogen phosphate monohydrate is a multi-step process that ultimately yields manganese pyrophosphate (Mn₂P₂O₇). The process can be summarized as follows:

-

Dehydration: The initial step involves the loss of the water molecule of hydration.

-

Condensation: Following dehydration, two molecules of the resulting anhydrous manganese hydrogen phosphate undergo a condensation reaction, eliminating a molecule of water and forming the pyrophosphate.

Manganese Dihydrogen Phosphate Dihydrate (Mn(H₂PO₄)₂·2H₂O):

The thermal decomposition of manganese dihydrogen phosphate dihydrate is a more complex, two-step process that results in the formation of manganese cyclotetraphosphate (Mn₂P₄O₁₂).[1] The decomposition pathway can be outlined as:

-

Dehydration: The first stage involves the removal of the two water molecules of hydration.

-

Condensation and Cyclization: The subsequent step involves the condensation of the dihydrogen phosphate groups, leading to the formation of the cyclic tetrametaphosphate structure.

Quantitative Decomposition Data

The following tables summarize the key quantitative data associated with the thermal decomposition of manganese hydrogen phosphate monohydrate and manganese dihydrogen phosphate dihydrate, as determined by thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Table 1: Thermal Decomposition Data for Manganese Hydrogen Phosphate Monohydrate (MnHPO₄·H₂O)

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Evolved Species | Final Product |

| Dehydration & Condensation | 200 - 500 | Not specified in search results | H₂O | Mn₂P₂O₇ |

Note: Specific temperature ranges and mass loss percentages for the distinct dehydration and condensation steps of MnHPO₄·H₂O were not explicitly detailed in the provided search results. The final product, Mn₂P₂O₇, is formed by a total loss of one water molecule per two molecules of MnHPO₄.

Table 2: Thermal Decomposition Data for Manganese Dihydrogen Phosphate Dihydrate (Mn(H₂PO₄)₂·2H₂O)

| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Intermediate/Final Product |

| Dehydration | Not specified in search results | Not specified in search results | Mn(H₂PO₄)₂ |

| Condensation/Cyclization | Not specified in search results | Not specified in search results | Mn₂P₄O₁₂ |

Note: While the two-step decomposition to Mn₂P₄O₁₂ is established, the precise temperature ranges and corresponding mass loss percentages for each step were not available in the search results.

Visualizing the Decomposition Pathways and Experimental Workflow

Diagram 1: Thermal Decomposition Pathway of MnHPO₄·H₂O

Caption: Decomposition of MnHPO₄·H₂O to Mn₂P₂O₇.

Diagram 2: Thermal Decomposition Pathway of Mn(H₂PO₄)₂·2H₂O

Caption: Two-step decomposition of Mn(H₂PO₄)₂·2H₂O.

Diagram 3: Experimental Workflow for Thermal Analysis

Caption: Workflow for studying thermal decomposition.

Experimental Protocols

Detailed experimental methodologies are critical for reproducible research. The following sections outline the typical protocols for the synthesis of manganese hydrogen phosphates and their subsequent thermal and structural analysis.

Synthesis of Manganese Hydrogen Phosphates

Synthesis of Manganese Hydrogen Phosphate Monohydrate (MnHPO₄·H₂O):

A common method for the synthesis of MnHPO₄·H₂O is through a precipitation reaction.[2]

-

Reactants: Metallic manganese (Mn) and phosphoric acid (H₃PO₄).

-

Procedure: a. Dissolve a known quantity of metallic manganese in a solution of phosphoric acid. b. Stir the resulting solution until the evolution of hydrogen gas ceases and a precipitate is formed. c. Isolate the precipitate by filtration. d. Wash the precipitate with deionized water and ethanol. e. Dry the final product in an oven at a moderately elevated temperature (e.g., 60-80 °C).

Synthesis of Manganese Dihydrogen Phosphate Dihydrate (Mn(H₂PO₄)₂·2H₂O):

This compound can also be prepared via a precipitation method.[3]

-

Reactants: Manganese carbonate (MnCO₃) and phosphoric acid (H₃PO₄).

-

Procedure: a. Prepare a solution of phosphoric acid. b. Slowly add manganese carbonate to the phosphoric acid solution with constant stirring. c. Continue stirring at ambient temperature until the reaction is complete, indicated by the cessation of effervescence. d. Collect the resulting precipitate by filtration. e. Wash the product with deionized water. f. Dry the product at room temperature.

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for studying the thermal decomposition of materials.

-

Instrumentation: A simultaneous TGA/DSC instrument is typically employed.

-

Sample Preparation: A small amount of the powdered sample (typically 5-15 mg) is placed in an alumina (B75360) or platinum crucible.

-

Heating Rate: A constant heating rate, commonly between 5 and 20 °C/min, is applied.[1]

-

Atmosphere: The analysis is conducted under a controlled atmosphere, which can be inert (e.g., nitrogen, argon) or oxidative (e.g., air), with a typical flow rate of 20-50 mL/min. The choice of atmosphere is crucial as it can influence the decomposition pathway and final products.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 800-1000 °C).

Structural Analysis of Decomposition Products

X-Ray Diffraction (XRD):

XRD is used to identify the crystalline phases of the solid residues obtained after thermal decomposition at different temperatures.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

Sample Preparation: The solid residue from the TGA/DSC experiment is finely ground and mounted on a sample holder.

-

Instrument Settings:

-

Voltage and Current: Typical operating parameters are 30-40 kV and 10-30 mA.[1]

-

Scan Range (2θ): A wide 2θ range, for instance, from 10° to 80°, is scanned to capture all relevant diffraction peaks.

-

Scan Speed: A slow scan speed is often employed to obtain high-quality diffraction patterns.

-

-

Data Analysis: The obtained diffraction patterns are compared with standard reference patterns from databases such as the Joint Committee on Powder Diffraction Standards (JCPDS) or the International Centre for Diffraction Data (ICDD) to identify the crystalline phases present.

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is employed to identify the functional groups present in the precursor and its decomposition products.

-

Instrumentation: A standard FTIR spectrometer.

-

Sample Preparation (KBr Pellet Method): [4] a. A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr). b. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Spectral Range: Spectra are typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Data Analysis: The positions and shapes of the absorption bands provide information about the chemical bonds present. For example, the presence of P-O-P bonds in pyrophosphates and the characteristic vibrations of PO₄ and HPO₄ groups can be identified. The disappearance of bands associated with water molecules confirms dehydration.

References

A Comprehensive Technical Guide on the Solubility of Manganese Hydrogen Phosphate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility of manganese hydrogen phosphate (B84403) in organic solvents. While quantitative data in this specific area is limited in publicly available literature, this document consolidates existing qualitative information, outlines established experimental protocols for solubility determination, and discusses the key physicochemical factors influencing the dissolution of inorganic salts in organic media. This guide is intended to be a valuable resource for researchers and professionals in drug development and other scientific fields where the solubility of manganese compounds is a critical parameter.

Introduction to Manganese Hydrogen Phosphate

Manganese hydrogen phosphate, encompassing compounds such as manganese(II) hydrogen phosphate (MnHPO₄) and more commonly manganous dihydrogen phosphate (Mn(H₂PO₄)₂), is an inorganic salt with applications in various industrial and scientific domains, including the manufacturing of corrosion-resistant coatings and as a precursor in materials science. In the context of pharmaceuticals and drug development, understanding the solubility of such compounds is crucial for formulation, bioavailability, and toxicology studies.

The solubility of manganese hydrogen phosphate is dictated by several factors, including the specific form of the salt (e.g., degree of hydration), the properties of the solvent, temperature, and pH. Generally, as an inorganic salt, its solubility is favored in polar solvents.

Quantitative and Qualitative Solubility Data

Specific quantitative solubility data for manganese hydrogen phosphate in a broad range of organic solvents is notably scarce in scientific literature. The available information is predominantly qualitative. The following tables summarize the existing data.

Table 1: Solubility of Manganous Dihydrogen Phosphate (CAS: 18718-07-5)

| Solvent | Formula | Temperature (°C) | Solubility | Reference(s) |

| Water | H₂O | Not Specified | Soluble | [1][2][3][4][5][6] |

| Ethanol (B145695) | C₂H₅OH | Not Specified | Insoluble | [1][2][3][4][5] |

Table 2: Solubility of Manganese(III) Phosphate (MnPO₄)

| Solvent | Formula | Temperature (°C) | Solubility | Reference(s) |

| Acetonitrile | CH₃CN | Standard | Insoluble | [7][8] |

| Ethanol | C₂H₅OH | Standard | Insoluble | [7][8] |

| Acetone | C₃H₆O | Standard | Insoluble | [7][8] |

Table 3: Comparative Solubility of Other Manganese(II) Salts in Organic Solvents

This table is provided for contextual reference, as other manganese salts can exhibit higher solubility in certain organic solvents.

| Compound | Solvent | Temperature (°C) | Solubility | Reference(s) |

| Manganous Chloride (MnCl₂) | Dimethyl Sulfoxide (DMSO) | Not Specified | ~20 g/100 mL | [9] |

| Manganese(II) Acetate Tetrahydrate | Ethanol | ~20 | 2.4 g/100 mL | [9] |

Factors Influencing Solubility in Organic Solvents

The dissolution of an inorganic salt like manganese hydrogen phosphate in an organic solvent is a complex process governed by the principle of "like dissolves like."[10] Several key factors influence this process:

-

Polarity of Solute and Solvent: Manganese hydrogen phosphate is a polar, ionic compound. It will exhibit greater solubility in polar organic solvents that can effectively solvate the manganese and phosphate ions. Protic polar solvents (e.g., alcohols) can form hydrogen bonds, which may aid dissolution, while aprotic polar solvents (e.g., DMSO, acetone) rely on dipole-dipole interactions.

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[11] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

-

Lattice Energy: The strength of the ionic bonds within the manganese hydrogen phosphate crystal lattice must be overcome by the energy of solvation. A higher lattice energy will generally lead to lower solubility.

-

pH and Acidity: In aqueous solutions, the solubility of manganese phosphates is highly dependent on pH.[7] Lower pH values increase solubility by protonating the phosphate anion, shifting the equilibrium. While pH is not a concept typically applied to anhydrous organic solvents, the presence of acidic or basic functional groups in the solvent or as co-solutes can significantly impact the solubility of the salt.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for research and development. The following section outlines a generalized experimental protocol for determining the equilibrium solubility of a compound like manganese hydrogen phosphate in an organic solvent, based on the widely accepted saturation shake-flask method.[12][13]

Principle

An excess amount of the solid solute is agitated in the solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical technique.

Materials and Equipment

-

Manganese hydrogen phosphate (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, ICP-MS for manganese analysis, or a validated gravimetric method)

Generalized Procedure (Saturation Shake-Flask Method)

-

Preparation: Add an excess amount of manganese hydrogen phosphate to a pre-weighed, sealed vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached with a saturated solution.

-

Solvent Addition: Accurately add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Place the sealed vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is achieved. Preliminary studies may be required to determine the time needed to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the undissolved solid settle. Alternatively, centrifugation at the controlled temperature can be used for faster separation.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution (if necessary): Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of manganese hydrogen phosphate in the diluted solution using a pre-validated analytical method (e.g., ICP-MS to determine the manganese concentration, from which the salt concentration can be calculated).

-

Calculation: Calculate the solubility from the measured concentration, taking into account any dilution factors. Express the solubility in appropriate units (e.g., mg/mL, g/100 mL, or mol/L).

Conclusion

This technical guide consolidates the current understanding of the solubility of manganese hydrogen phosphate in organic solvents. The data indicates that this inorganic salt is generally insoluble in common non-polar and weakly polar organic solvents like ethanol and acetone. While specific quantitative data is lacking, the principles of solubility suggest that highly polar aprotic solvents like DMSO may offer some potential for dissolution. For researchers and drug development professionals, the direct experimental determination of solubility using standardized methods, such as the saturation shake-flask protocol detailed herein, is strongly recommended to obtain the precise data required for their specific applications. Future research is needed to populate the literature with quantitative solubility values for this compound in a wider array of organic solvents.

References

- 1. Manganous dihydrogen phosphate CAS#: 18718-07-5 [m.chemicalbook.com]

- 2. Manganese Dihydrogen Phosphate(Mazhev salt)_Lianyungang Qinglang Environmental Technology Co., Ltd. [qlhbmn.com]

- 3. chembk.com [chembk.com]

- 4. 18718-07-5 CAS MSDS (Manganous dihydrogen phosphate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Manganous dihydrogen phosphate | 18718-07-5 [chemicalbook.com]

- 6. Buy Manganese hydrogen phosphate | 51349-94-1 [smolecule.com]

- 7. benchchem.com [benchchem.com]

- 8. Manganese(III) phosphate - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.ws [chem.ws]

- 11. Solubility Measurements | USP-NF [uspnf.com]

- 12. biorelevant.com [biorelevant.com]

- 13. dissolutiontech.com [dissolutiontech.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Manganese Hydrogen Phosphate Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential applications of manganese hydrogen phosphate (B84403) (MnHPO₄) nanoparticles. These nanoparticles are gaining significant interest in various fields, including biomedical applications and catalysis, owing to their unique physicochemical properties. This document details established synthesis protocols, comprehensive characterization methodologies, and insights into their biological interactions.

Synthesis of Manganese Hydrogen Phosphate Nanoparticles

The properties of manganese hydrogen phosphate nanoparticles, such as size, morphology, and crystallinity, are highly dependent on the synthesis method employed. The most common and effective methods include co-precipitation, hydrothermal synthesis, and the sol-gel method.[1]

Co-precipitation Synthesis

Co-precipitation is a straightforward and scalable method that involves the simultaneous precipitation of manganese and phosphate ions from a solution to form an insoluble product.[2] This method allows for good control over particle size and composition by adjusting parameters like pH, temperature, and reactant concentrations.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare a 0.2 M solution of manganese sulfate (B86663) (MnSO₄) in deionized water.

-

Prepare a 0.1 M solution of sodium hydroxide (B78521) (NaOH) in deionized water.

-

-

Reaction:

-

Heat the manganese sulfate solution to 70°C with continuous stirring.

-

Slowly add the sodium hydroxide solution dropwise to the heated manganese sulfate solution until the pH of the mixture reaches 12.[3]

-

Continue stirring the mixture for 2 hours at 70°C to ensure a complete reaction, resulting in the formation of a reddish-brown precipitate.[3]

-

-

Product Recovery and Purification:

-

Separate the precipitate from the solution by centrifugation.

-

Wash the collected precipitate multiple times with deionized water and then with acetone (B3395972) to remove any unreacted precursors and byproducts.[3]

-

Dry the purified precipitate overnight in an oven at 100°C.

-

-

Calcination:

-

Calcine the dried powder in a muffle furnace at 500°C for 2 hours to obtain the final manganese hydrogen phosphate nanoparticles.[4]

-

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method for producing highly crystalline nanoparticles with well-defined morphologies.[5] The reaction is carried out in an aqueous solution under high temperature and pressure in a sealed vessel called an autoclave.

Experimental Protocol:

-

Precursor Preparation:

-

Prepare an aqueous solution containing the desired molar concentrations of a manganese salt (e.g., manganese chloride or manganese sulfate) and a phosphate source (e.g., phosphoric acid or ammonium (B1175870) dihydrogen phosphate).

-

-

Reaction:

-

Product Recovery and Purification:

-

Allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting precipitate by centrifugation or filtration.

-

Wash the product thoroughly with deionized water and ethanol (B145695) to remove any residual ions and organic impurities.[6]

-

Dry the final product in an oven at a suitable temperature (e.g., 80°C) overnight.

-

Sol-Gel Synthesis

The sol-gel process is a wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers.[8]

Experimental Protocol:

-

Sol Formation:

-

Dissolve a manganese precursor (e.g., manganese acetate) and a phosphorus precursor (e.g., phosphoric acid) in a suitable solvent, such as ethanol.[1]

-

Add a chelating agent, like citric acid, to the solution to form a stable and homogeneous sol.

-

-

Gelation:

-

Heat the sol at a moderate temperature (e.g., 60-90°C) with continuous stirring.[1]

-

The solvent will gradually evaporate, leading to an increase in the concentration of the precursors and the formation of a viscous gel.

-

-

Drying and Calcination:

-

Dry the gel in an oven to remove the remaining solvent and organic residues.

-

Calcine the dried gel at a high temperature (e.g., 400-700°C) in a furnace to promote the crystallization of the final manganese hydrogen phosphate nanoparticles.[1]

-

Characterization of Manganese Hydrogen Phosphate Nanoparticles

A thorough characterization of the synthesized nanoparticles is crucial to understand their physicochemical properties and to ensure their suitability for specific applications.

X-ray Diffraction (XRD)

XRD is a primary technique used to determine the crystal structure, phase purity, and crystallite size of the nanoparticles.

Experimental Protocol:

-

Sample Preparation: The synthesized nanoparticle powder is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffracted X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern is analyzed to identify the crystal structure by comparing the peak positions and intensities with standard diffraction patterns (e.g., from the JCPDS database). The crystallite size can be estimated using the Scherrer equation. For an orthorhombic structure, the lattice parameters (a, b, c) can be calculated from the positions of the diffraction peaks corresponding to known Miller indices (hkl).[9]

Table 1: XRD Data for Manganese Hydrogen Phosphate Nanoparticles

| Parameter | Typical Value Range | Reference |

| Crystal System | Orthorhombic | [10] |

| Space Group | Pmnb | - |

| Lattice Parameters | a = 8.8 Å, b = 10.2 Å, c = 5.9 Å | [10] |

| Average Crystallite Size | 20 - 50 nm | [11] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized nanoparticles, confirming the presence of phosphate and hydrogen phosphate groups.

Experimental Protocol:

-

Sample Preparation: A small amount of the nanoparticle powder is mixed with potassium bromide (KBr) and pressed into a pellet.

-

Data Acquisition: The pellet is placed in the FTIR spectrometer, and an infrared spectrum is recorded.

-

Data Analysis: The absorption bands in the spectrum are assigned to specific vibrational modes of the chemical bonds present in the sample.

Table 2: FTIR Peak Assignments for MnHPO₄·3H₂O

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3400 - 3200 | O-H stretching of water molecules | [12] |

| ~1640 | H-O-H bending of water molecules | [12] |

| ~1239 | δ(P-O-H) vibrations of HPO₄²⁻ groups | [13] |

| 1167, 1069, 1022 | P-O stretching vibrations in HPO₄²⁻ ions | [13] |

| ~900 | P-O(H) stretching vibrations | [13] |

| ~600 - 500 | O-P-O bending vibrations of phosphate groups | [13] |

Electron Microscopy (SEM and TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, size, and size distribution of the nanoparticles.

Experimental Protocol:

-

Sample Preparation:

-

SEM: A small amount of the nanoparticle powder is mounted on a stub using conductive tape and coated with a thin layer of a conductive material (e.g., gold or carbon).

-

TEM: Nanoparticles are dispersed in a suitable solvent (e.g., ethanol) and sonicated. A drop of the dispersion is then placed on a carbon-coated copper grid and allowed to dry.

-

-

Imaging: The prepared samples are imaged using the respective electron microscope.

-

Data Analysis: The obtained images are analyzed to determine the shape, size, and aggregation state of the nanoparticles.

Table 3: Morphological Characteristics of MnHPO₄ Nanoparticles

| Parameter | Observation | Synthesis Method |

| Morphology | Nanorods, nanoplates, spherical aggregates | Dependent on synthesis conditions |

| Average Particle Size | 50 - 200 nm | Dependent on synthesis conditions |

Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the nanoparticles and to determine the amount of hydrated water.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed amount of the nanoparticle powder is placed in a TGA crucible.

-

Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature.

-

Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperatures at which mass loss occurs, which correspond to dehydration and decomposition events.

Table 4: Thermal Analysis Data for Manganese Hydrogen Phosphate Hydrates

| Temperature Range (°C) | Mass Loss (%) | Associated Event | Reference |

| 50 - 250 | ~5-15% | Loss of physically adsorbed and crystal water | [14] |

| > 250 | Variable | Decomposition to manganese pyrophosphate (Mn₂P₂O₇) | [15] |

Applications in Drug Development

Manganese-based nanoparticles, including manganese hydrogen phosphate, have shown significant promise in biomedical applications, particularly in drug delivery and immunotherapy.[16]

Drug Delivery Systems

The porous structure and biocompatibility of manganese phosphate nanoparticles make them suitable carriers for therapeutic agents. Their pH-sensitive nature allows for controlled drug release in the acidic tumor microenvironment.[17]

Immunotherapy: cGAS-STING Pathway Activation

A key application of manganese phosphate nanoparticles in oncology is their ability to activate the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) pathway, a crucial component of the innate immune system.[17]

Mechanism of Action:

-

Release of Mn²⁺ Ions: Within the acidic tumor microenvironment, manganese phosphate nanoparticles can degrade and release manganese ions (Mn²⁺).

-

cGAS Activation: These Mn²⁺ ions can directly bind to and activate cGAS, enhancing its sensitivity to cytosolic double-stranded DNA (dsDNA) released from cancer cells.[17]

-

cGAMP Production: Activated cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).

-

STING Activation: cGAMP binds to STING on the endoplasmic reticulum, leading to its activation.

-

Downstream Signaling: Activated STING triggers a signaling cascade that results in the phosphorylation and activation of transcription factors like IRF3.

-

Type I Interferon Production: Activated IRF3 translocates to the nucleus and induces the transcription of genes encoding for type I interferons and other pro-inflammatory cytokines.

-

Anti-Tumor Immune Response: The secreted type I interferons promote the maturation of dendritic cells and enhance the infiltration and activation of cytotoxic T lymphocytes (CTLs) into the tumor, leading to cancer cell death.[17]

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of manganese hydrogen phosphate nanoparticles. The choice of synthesis method—co-precipitation, hydrothermal, or sol-gel—significantly influences the resulting nanoparticle properties, which can be tailored for specific applications. Detailed characterization using techniques such as XRD, FTIR, electron microscopy, and TGA is essential for understanding the structure-property relationships. The emerging applications of these nanoparticles in drug delivery and immunotherapy, particularly through the activation of the cGAS-STING pathway, highlight their potential to contribute to the development of novel cancer therapies. Further research and optimization of these nanoparticles will undoubtedly expand their utility in the fields of materials science and medicine.

References

- 1. youtube.com [youtube.com]

- 2. Hollow manganese phosphate nanoparticles as smart multifunctional probes for cancer cell targeted magnetic resonance im… [ouci.dntb.gov.ua]

- 3. data.conferenceworld.in [data.conferenceworld.in]

- 4. ijnc.ir [ijnc.ir]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. thepharmajournal.com [thepharmajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Mechanisms of Nanoparticle-based Drug Delivery – Society for Brain Mapping and Therapeutics [worldbrainmapping.org]

- 17. benchchem.com [benchchem.com]

magnetic properties of manganese hydrogen phosphate at low temperatures

An In-depth Technical Guide on the Low-Temperature Magnetic Properties of Manganese Hydrogen Phosphate (B84403)

This technical guide provides a comprehensive overview of the magnetic properties of manganese hydrogen phosphate and its related hydrated compounds at low temperatures. It is intended for researchers, scientists, and professionals in materials science and drug development who require a detailed understanding of the magnetic behavior of these materials. The guide synthesizes findings from magnetic susceptibility measurements, neutron diffraction studies, and discusses relevant experimental protocols.

Introduction to Manganese Phosphates

Manganese phosphate compounds are a class of materials that have garnered interest for their diverse structural and magnetic properties.[1] In particular, hydrated forms such as the two-dimensional layered [Mn(HPO4)·(H2O)3] and the isomorphous MnPO4·H2O exhibit notable magnetic phenomena at cryogenic temperatures.[2][3] These materials typically feature Manganese in the +2 oxidation state (Mn²⁺), which possesses five unpaired electrons in its 3d subshell, making it a strongly paramagnetic ion.[2][4] The interaction between these magnetic ions, mediated by the phosphate groups, leads to collective magnetic behavior at low temperatures.

Low-Temperature Magnetic Behavior: From Paramagnetism to Antiferromagnetism

At sufficiently high temperatures, manganese phosphate compounds behave as Curie-Weiss paramagnets.[3] In this state, the magnetic moments of the Mn²⁺ ions are randomly oriented, and the material exhibits a positive magnetic susceptibility that is inversely proportional to temperature.

As the temperature is lowered, interactions between adjacent Mn²⁺ ions become significant. In compounds like [Mn(HPO4)·(H2O)3] and MnPO4·H2O, these interactions are predominantly antiferromagnetic.[2][3] This leads to a transition from a paramagnetic state to an ordered antiferromagnetic state below a critical temperature known as the Néel temperature (Tɴ).[3][5] In the antiferromagnetic state, the magnetic moments of neighboring Mn²⁺ ions align in an antiparallel fashion, resulting in a near-zero net external magnetism.[5] This ordering has been confirmed by neutron diffraction experiments, which can directly probe the orientation of magnetic dipoles in a crystal lattice.[3][6]

The diagram below illustrates the transition from a disordered paramagnetic state to an ordered antiferromagnetic state upon cooling below the Néel Temperature.

Quantitative Magnetic Data

Neutron powder diffraction studies on the deuterated compound MnPO4·D2O have provided precise quantitative data on its magnetic properties. The key parameters are summarized in the table below.

| Parameter | Value | Unit | Reference |

| Néel Temperature (Tɴ) | 33 | K | [3] |

| Magnetic Structure | Antiferromagnetic Mn-O-Mn chains | - | [3] |

| Ordered Magnetic Moment (at 4 K) | 3.52(5) | µB | [3] |

| Magnetic Moment Direction | Parallel to[7] crystal direction | - | [3] |

Table 1: Low-Temperature Magnetic Properties of MnPO4·D2O.

The observed ordered magnetic moment of 3.52 µB is significantly lower than the theoretical spin-only moment of 5 µB for a high-spin Mn²⁺ ion, a phenomenon often attributed to factors such as covalent effects or quantum fluctuations.

Experimental Protocols

The characterization of the magnetic properties of manganese hydrogen phosphate involves several key experimental techniques.

Magnetic Susceptibility Measurement

This experiment is crucial for determining the Néel temperature and the effective magnetic moment.

Methodology:

-

Sample Preparation: A powdered sample of the manganese phosphate compound is packed into a gelatin capsule or other suitable sample holder.

-

Instrumentation: Measurements are typically performed using a Superconducting Quantum Interference Device (SQUID) magnetometer.

-

Zero-Field-Cooled (ZFC) Measurement: The sample is cooled from room temperature to a low temperature (e.g., 2 K) in the absence of an external magnetic field. A small DC magnetic field (e.g., 100 Oe) is then applied, and the magnetization is measured as the sample is warmed.

-

Field-Cooled (FC) Measurement: The sample is cooled from room temperature to a low temperature in the presence of the same DC magnetic field. The magnetization is then measured as the sample is warmed.

-

Data Analysis: The magnetic susceptibility (χ) is calculated as M/H. The Néel temperature is identified as the peak in the ZFC susceptibility curve. The high-temperature data (where χ is linear with 1/T) is fitted to the Curie-Weiss law, χ = C / (T - θ), to determine the Curie constant (C) and the Weiss temperature (θ).

Neutron Powder Diffraction

This technique provides direct evidence of the antiferromagnetic structure by determining the arrangement of magnetic moments in the crystal lattice.

Methodology:

-

Sample Preparation: A deuterated sample (e.g., MnPO4·D2O) is often used to minimize the large incoherent scattering from hydrogen atoms.[3] The powder is loaded into a sample holder transparent to neutrons, such as a vanadium can.

-

Instrumentation: The experiment is performed at a dedicated neutron scattering facility using a time-of-flight or constant-wavelength powder diffractometer. The sample is mounted in a cryostat to achieve low temperatures (e.g., 4 K, well below Tɴ).

-

Data Collection: A diffraction pattern is collected at a temperature above the Néel temperature (in the paramagnetic phase) to determine the crystal structure. Another pattern is collected at a temperature well below the Néel temperature (in the antiferromagnetic phase).

-

Data Analysis: The high-temperature pattern is refined using Rietveld analysis to obtain the precise crystal structure. The low-temperature pattern will contain additional magnetic Bragg peaks. By subtracting the high-temperature data, these magnetic peaks can be isolated. The positions and intensities of these peaks are used to determine the size and orientation of the ordered magnetic moments and the overall magnetic structure.[3]

Specific Heat Calorimetry

Specific heat measurements are highly sensitive to phase transitions, including magnetic ordering. A sharp anomaly (a lambda-like peak) in the heat capacity versus temperature curve is a hallmark of a second-order phase transition, such as the paramagnetic-to-antiferromagnetic transition.

Methodology (based on Hybrid Adiabatic Relaxation Calorimetry):

-

Sample Preparation: A small, well-characterized pellet or single crystal of the material is affixed to the calorimeter platform with a minimal amount of thermal grease.

-

Instrumentation: A specialized low-temperature calorimeter, such as a Physical Property Measurement System (PPMS), is used.

-

Measurement: The sample is cooled to the lowest desired temperature (e.g., 0.5 K). The measurement proceeds by applying a known amount of heat to the sample and measuring the resulting temperature rise. In the relaxation method, a heat pulse is applied, and the thermal relaxation of the sample back to the bath temperature is measured and fitted to a model to extract the heat capacity.

-

Data Analysis: The specific heat (Cp) is plotted as a function of temperature. The magnetic transition is identified by a sharp peak at the Néel temperature. Integrating the magnetic contribution to the specific heat (after subtracting the lattice contribution, or phonon background) allows for the determination of the magnetic entropy change associated with the ordering process.

The general workflow for characterizing these materials is depicted in the following diagram.

Conclusion

Manganese hydrogen phosphate and its hydrated analogues are valuable model systems for studying low-dimensional magnetism. At high temperatures, they exhibit paramagnetic behavior consistent with non-interacting Mn²⁺ ions. Upon cooling to low temperatures, typically below 35 K, they undergo a phase transition to an antiferromagnetically ordered state.[3] This behavior is driven by superexchange interactions mediated by the phosphate ligands. Detailed experimental investigations using magnetic susceptibility measurements, neutron diffraction, and specific heat calorimetry are essential for fully elucidating the nature of the magnetic ordering and the underlying spin interactions in these materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Magnetic property studies of manganese-phosphate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scholar.smu.edu [scholar.smu.edu]

- 5. Antiferromagnetism | Magnetic Ordering, Exchange Interactions & Spin Alignment | Britannica [britannica.com]

- 6. Antiferromagnetism - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Probing the Frontiers: A Technical Guide to the High-Pressure Phase Transitions of Manganese Hydrogen Phosphate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The behavior of materials under extreme pressures is a burgeoning field of research, offering insights into novel crystal structures and electronic properties. Manganese hydrogen phosphate (B84403) (MnHPO₄) presents a compelling subject for high-pressure studies due to the potential for intricate phase transformations involving hydrogen bonding, phosphate group rotations, and changes in manganese coordination. While direct experimental data on the high-pressure phases of MnHPO₄ remains limited in publicly accessible literature, this technical guide provides a comprehensive framework for investigating such phenomena. By synthesizing established methodologies from high-pressure research on analogous phosphate and manganese-containing compounds, this document outlines the synthesis of MnHPO₄, its known ambient-pressure crystal structure, and detailed experimental protocols for high-pressure X-ray diffraction and Raman spectroscopy. Furthermore, it presents expected outcomes and data interpretation strategies based on studies of related materials, equipping researchers with the necessary knowledge to explore the high-pressure landscape of manganese hydrogen phosphate.

Introduction to Manganese Hydrogen Phosphate and High-Pressure Phenomena

Manganese phosphates are a versatile class of inorganic compounds with applications ranging from catalysis to battery materials. The presence of hydrogen in manganese hydrogen phosphate (MnHPO₄) introduces the complexity of hydrogen bonding, which is highly sensitive to changes in interatomic distances induced by high pressure. The application of high pressure can lead to significant modifications in the crystal structure, resulting in new phases with potentially unique physical and chemical properties. Understanding these pressure-induced phase transitions is crucial for the rational design of new materials with tailored functionalities.

This guide will focus on the hydrated form, manganese hydrogen phosphate monohydrate (MnHPO₄·H₂O), which is a common product of synthesis.

Synthesis and Ambient Pressure Crystal Structure of MnHPO₄·H₂O

A reproducible synthesis of the starting material is the foundational step for any high-pressure study. Manganese hydrogen phosphate monohydrate can be synthesized via a straightforward precipitation reaction.

Synthesis Protocol

A common method for the synthesis of MnHPO₄·H₂O involves the reaction of a manganese (II) salt with phosphoric acid.

Materials:

-

Manganese (II) chloride (MnCl₂) or Manganese (II) sulfate (B86663) (MnSO₄)

-

Phosphoric acid (H₃PO₄)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of the manganese (II) salt.

-

Slowly add phosphoric acid to the manganese salt solution while stirring.

-

A precipitate of MnHPO₄·H₂O will form. The reaction can be carried out at ambient temperature.

-

The precipitate is then filtered, washed with deionized water to remove any unreacted precursors, and dried.

The resulting product is typically a microcrystalline powder, which can be characterized by X-ray diffraction (XRD) and scanning electron microscopy (SEM) to confirm its phase purity and morphology.

Crystal Structure at Ambient Conditions

At ambient pressure, MnHPO₄·H₂O crystallizes in a monoclinic system. The structure consists of MnO₆ octahedra and PO₄ tetrahedra, which are linked to form a three-dimensional network. The water molecules are incorporated into the structure and participate in hydrogen bonding.

Table 1: Crystallographic Data for MnHPO₄·H₂O at Ambient Pressure

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.916 |

| b (Å) | 7.467 |

| c (Å) | 7.368 |

| β (°) | 112.35 |

| Z | 4 |

Note: The crystallographic data is based on typical values reported for manganese phosphate monohydrate and its analogues. Specific values may vary slightly based on synthesis conditions.

High-Pressure Experimental Methodologies

The investigation of phase transitions under high pressure primarily relies on in-situ techniques, most notably high-pressure X-ray diffraction (HP-XRD) and high-pressure Raman spectroscopy. These methods allow for the direct observation of structural and vibrational changes as a function of pressure.

High-Pressure Generation: The Diamond Anvil Cell

A diamond anvil cell (DAC) is the most common apparatus for generating static high pressures for spectroscopic and diffraction studies.

Quantum Mechanical Modeling of Manganese Hydrogen Phosphate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical modeling of manganese hydrogen phosphate (B84403) (MnHPO₄), a material of interest in various scientific and biomedical fields. The unique electronic and structural properties of manganese phosphates make them relevant for applications ranging from catalysis to potential roles in drug delivery and biocompatible materials.[1][2] Understanding these properties at a fundamental level through computational modeling is crucial for their effective application.

This document outlines the theoretical foundation for modeling MnHPO₄, details the computational methodologies, presents key quantitative data from theoretical calculations, and provides a workflow for such computational studies.

Introduction to Manganese Hydrogen Phosphate

Manganese hydrogen phosphate is an inorganic compound whose properties are dictated by the interplay between the manganese (Mn) cation, the hydrogen phosphate (HPO₄²⁻) anion, and the overall crystal structure. The manganese ion, a transition metal, can exist in multiple oxidation states, with Mn(II) being common in phosphate compounds.[3] This variability in oxidation state and the presence of d-orbitals in manganese are critical to its magnetic and electronic properties. Quantum mechanical modeling, particularly using Density Functional Theory (DLT), is a powerful tool for investigating these properties from first principles.

Theoretical and Computational Methodology

The quantum mechanical modeling of manganese hydrogen phosphate, like other transition metal compounds, requires careful consideration of electron correlation effects, particularly for the d-orbitals of manganese. Standard DFT functionals, such as the Generalized Gradient Approximation (GGA), can be a starting point, but more advanced methods are often necessary for accurate predictions.

Density Functional Theory (DFT) and the Hubbard U Correction (DFT+U)

For transition metal compounds with localized d-electrons, standard DFT approximations may not be sufficient. The DFT+U method is a common approach to improve the description of these systems. It introduces a Hubbard U parameter to account for the strong on-site Coulomb repulsion of the localized d-electrons. The choice of the U value is crucial and can be determined empirically or from first-principles calculations. For manganese oxides and phosphates, U values in the range of 3-5 eV are often employed.[4][5]

Hybrid Functionals

Hybrid functionals, such as HSE06, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, can also provide a more accurate description of the electronic structure of transition metal compounds. These functionals are computationally more expensive but can offer improved predictions of band gaps and magnetic properties.

Experimental Protocols: A Generalized DFT+U Workflow

Protocol: DFT+U Calculation of MnHPO₄

-

Structure Preparation:

-

Obtain the crystal structure of MnHPO₄ from experimental data (e.g., X-ray diffraction) or a materials database. The structure is typically defined by the lattice parameters and the fractional coordinates of the atoms in the unit cell.

-

-

Input File Generation (VASP):

-

INCAR (Input file for controlling the calculation):

-

SYSTEM = MnHPO4

-

ISTART = 0 (Start from scratch)

-

ICHARG = 2 (Charge density from atomic superposition)

-

PREC = Accurate (Precision level)

-

ENCUT = 500 (Plane-wave energy cutoff in eV; requires convergence testing)

-

ISMEAR = 0; SIGMA = 0.05 (Smearing method and width for insulators)

-

EDIFF = 1E-6 (Convergence criterion for the electronic self-consistency loop)

-

EDIFFG = -0.01 (Convergence criterion for the ionic relaxation loop, in eV/Å)

-

NSW = 100 (Maximum number of ionic steps)

-

IBRION = 2 (Ionic relaxation algorithm - conjugate gradient)

-

ISIF = 3 (Allow cell shape and volume to change)

-

LDAU = .TRUE. (Enable DFT+U)

-

LDAUTYPE = 2 (Dudarev's approach)

-

LDAUL = 2 -1 -1 (Apply U to d-orbitals of Mn)

-

LDAUU = 4.0 0 0 (Hubbard U value for Mn in eV; requires testing)

-

LDAUJ = 0 0 0 (Hund's J)

-

LREAL = .FALSE. (Projection in reciprocal space)

-

LWAVE = .TRUE. (Write wavefunctions)

-

LCHARG = .TRUE. (Write charge density)

-

-

POSCAR (Input file with lattice vectors and atomic positions):

-

Define the lattice vectors and atomic coordinates for MnHPO₄.

-

-

POTCAR (Pseudopotential file):

-

Concatenate the pseudopotential files for Mn, H, P, and O. The PBE pseudopotentials are a common choice.

-

-

KPOINTS (Input file for k-point sampling):

-

Use a Monkhorst-Pack grid. The density of the grid should be tested for convergence (e.g., start with a 4x4x4 grid for a typical unit cell).

-

-

-

Execution and Analysis:

-

Run the VASP calculation on a high-performance computing cluster.

-

Analyze the output files to extract optimized crystal structure, total energy, electronic band structure, and density of states.

-

Data Presentation: Calculated Properties of Manganese Phosphates

While a complete set of calculated data specifically for MnHPO₄ is not available in the literature, this section presents representative data for a closely related manganese phosphate compound, LiMnPO₄, obtained from the Materials Project database, which is based on DFT calculations.[6] These values provide a reasonable estimate of the properties that would be expected for MnHPO₄.

Table 1: Calculated Properties of LiMnPO₄

| Property | Calculated Value (DFT) |

| Formation Energy | -2.619 eV/atom |

| Magnetic Ordering | Ferromagnetic |

| Total Magnetization | 5.00 µB/f.u. |

| Calculated Bond Lengths (Å) | |

| Mn-O | 2.06 - 2.07 |

| P-O | 1.55 - 1.56 |

| Li-O | 1.99 - 2.07 |

Data sourced from the Materials Project for mp-26121 (LiMnPO₄).[6]

Visualization of a Computational Workflow

Instead of a biological signaling pathway, for which there is no established role for solid MnHPO₄, a more relevant visualization for this topic is the logical workflow of a computational materials science study. The following diagram illustrates the steps involved in predicting the properties of a material like manganese hydrogen phosphate using DFT.

Caption: A generalized workflow for DFT calculations of material properties.

Conclusion and Future Directions

Quantum mechanical modeling provides invaluable insights into the fundamental properties of materials like manganese hydrogen phosphate. While direct computational studies on MnHPO₄ are sparse in the current literature, the established methodologies for similar transition metal phosphates allow for a clear path forward for future investigations. Such studies would be crucial for understanding its potential in catalysis, as a component in biomedical devices, or in the context of drug delivery systems where its dissolution and interaction with biological environments are of interest. Future work should focus on performing detailed DFT+U and hybrid functional calculations on various phases of MnHPO₄ to establish a comprehensive database of its electronic, magnetic, and structural properties. This will undoubtedly accelerate its rational design and application in various fields.

References

- 1. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. randallcygan.com [randallcygan.com]

- 5. docs.materialsproject.org [docs.materialsproject.org]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

Spectroscopic Analysis of Manganese Hydrogen Phosphate: A Technical Guide

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize manganese hydrogen phosphate (B84403) (MnHPO₄). Aimed at researchers, scientists, and professionals in drug development, this document details the application of Raman Spectroscopy, Infrared (IR) Spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) for a comprehensive analysis of the material's structural and chemical properties.

Vibrational Spectroscopy: Raman and Infrared (IR) Analysis

Vibrational spectroscopy is a powerful non-destructive technique for identifying the functional groups and molecular vibrations within a material. Both Raman and IR spectroscopy probe the vibrational energy levels of molecules but are governed by different selection rules, often providing complementary information. For manganese hydrogen phosphate, these techniques are crucial for identifying the hydrogen phosphate (HPO₄²⁻) group, associated water molecules, and the overall crystal structure.

The vibrational modes of the HPO₄²⁻ anion can be categorized into stretching and bending vibrations of the P-O and O-H bonds. The symmetry of the phosphate group in the crystal lattice influences the number and activity (Raman or IR) of these modes.

Interpretation of Vibrational Spectra

The key vibrational modes for manganese hydrogen phosphate are associated with the HPO₄²⁻ anion and, in hydrated forms, water molecules.

-

Phosphate Group Vibrations : The tetrahedral PO₄³⁻ ion has four fundamental vibrational modes: symmetric stretching (ν₁), symmetric bending (ν₂), antisymmetric stretching (ν₃), and antisymmetric bending (ν₄).[1] In the hydrogen phosphate (HPO₄²⁻) anion, the symmetry is lowered, which can cause these modes to shift and split. The intense symmetric stretching (ν₁) of the PO₃ group is a characteristic feature in the Raman spectrum.[2][3] The antisymmetric stretching modes (ν₃) often appear as multiple bands in both IR and Raman spectra due to the reduced symmetry.[3][4]

-

P-O-H Group Vibrations : The presence of a protonated oxygen atom gives rise to distinct P-O-H stretching and bending vibrations. The P-OH symmetric stretching mode is typically observed at lower wavenumbers than the PO₃ stretching modes.[2] P-O-H bending modes are also characteristic and can be identified in the spectra.[5][6]

-

Hydroxyl and Water Vibrations : In hydrated manganese hydrogen phosphate, O-H stretching vibrations from water molecules and P-O-H groups appear in the high-wavenumber region (typically 2800–3600 cm⁻¹).[3][7][8] The broadness and position of these bands can provide information about the strength of hydrogen bonding within the crystal structure.[3][9] The H-O-H bending mode of water is expected around 1600-1650 cm⁻¹.[3][4]

Data Summary: Vibrational Modes

The following table summarizes the typical wavenumber ranges for the vibrational modes observed in manganese hydrogen phosphate and related compounds.

| Vibrational Mode | Description | Typical Raman Shift (cm⁻¹) | Typical IR Absorption (cm⁻¹) | References |

| ν(OH) of H₂O and P-O-H | O-H Stretching | 2800 - 3600 (Broad) | 2800 - 3600 (Broad) | [3][7][10] |

| δ(HOH) | H₂O Bending | ~1600 - 1650 | ~1600 - 1650 | [3][4][6] |

| ν₃(PO₃) | Antisymmetric P-O Stretching | 990 - 1175 | 950 - 1150 | [2][3][10] |

| ν₁(PO₃) | Symmetric P-O Stretching | 940 - 990 (Strong) | 930 - 990 | [3][9][10] |

| ν(P-OH) | P-OH Stretching | ~860 - 880 | ~820 - 870 | [2][10] |

| δ(P-O-H) | In-plane P-O-H Bending | ~1250 - 1370 | ~1250 - 1370 | [2] |

| ν₄(PO₃) | O-P-O Bending (Out-of-plane) | 510 - 600 | 520 - 600 | [2][3][10] |

| ν₂(PO₃) | O-P-O Bending (In-plane) | 390 - 500 | 415 - 500 | [2][3][10] |

| Lattice Vibrations | External Modes / M-O Vibrations | < 400 | < 400 | [2][3] |

Experimental Protocol: Vibrational Spectroscopy

Sample Preparation:

-

For solid samples, a small amount of the manganese hydrogen phosphate powder is typically used directly.

-

For IR spectroscopy using the KBr pellet method, mix ~1-2 mg of the sample with ~200 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

-

For Attenuated Total Reflectance (ATR)-IR, place the powder directly onto the ATR crystal.

Instrumentation & Data Acquisition:

-

FT-IR Spectroscopy:

-

Spectrometer: A Fourier Transform Infrared spectrometer (e.g., Perkin-Elmer System 2000) equipped with a suitable detector (e.g., DTGS or MCT).[7]

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 2 cm⁻¹ or 4 cm⁻¹.

-

Scans: Accumulate 32 to 64 scans to ensure a good signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.

-

-

FT-Raman Spectroscopy:

-

Spectrometer: A Fourier Transform Raman spectrometer (e.g., Bruker RFS 100/S) coupled with a microscope.

-

Excitation Source: A near-infrared laser, such as a Nd:YAG laser at 1064 nm, is often used to minimize fluorescence.[7] A visible laser (e.g., 532 nm or 633 nm) can also be used.[8][11]

-

Laser Power: Use the lowest possible laser power (e.g., 5-20 mW at the sample) to avoid thermal decomposition.

-

Spectral Range: 4000 - 100 cm⁻¹.

-

Resolution: 2 cm⁻¹ or 4 cm⁻¹.

-

Scans: Accumulate 100 to 200 scans.

-

Caption: Experimental workflow for vibrational spectroscopy analysis.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. For manganese hydrogen phosphate, XPS is essential for confirming the elemental composition and determining the oxidation state of manganese.

Interpretation of XPS Spectra

Analysis involves examining the high-resolution core level spectra for each element present.

-

Manganese (Mn 2p): The Mn 2p region consists of two spin-orbit split peaks, Mn 2p₃/₂ and Mn 2p₁/₂. The binding energy of the Mn 2p₃/₂ peak is characteristic of the manganese oxidation state. For Mn²⁺, the Mn 2p₃/₂ peak is typically found around 641.1-641.7 eV.[12] The peaks for Mn³⁺ and Mn⁴⁺ appear at higher binding energies (e.g., ~641.6 eV for Mn³⁺ and ~642.5 eV for Mn⁴⁺), often with complex shapes due to multiplet splitting.[12][13]

-

Phosphorus (P 2p): The P 2p spectrum for phosphate (P⁵⁺) compounds typically shows a single peak (which is an unresolved spin-orbit doublet) around 133-134 eV.[14][15] The presence of a peak in this region confirms the phosphate chemical environment.

-

Oxygen (O 1s): The O 1s spectrum is often complex and requires deconvolution to identify different oxygen environments. The main peak is typically associated with the oxygen in the phosphate group (P-O⁻ or P=O) at ~531.1-531.5 eV.[16][17] A second component at a higher binding energy (~532.5-533.5 eV) can be attributed to P-O-H bonds or adsorbed water/hydroxyl groups.[16][18] Oxygen bonded to manganese (Mn-O) may appear at a lower binding energy (~529.7 eV).[16]

Data Summary: Core Level Binding Energies

The table below provides reference binding energies for the elemental constituents of manganese hydrogen phosphate. All values are referenced to the adventitious Carbon 1s peak at 284.8 eV.

| Element & Region | Chemical State / Bond Type | Typical Binding Energy (eV) | References |

| Mn 2p₃/₂ | Mn²⁺ in Phosphates/Oxides | 641.1 - 641.7 | [12][13] |

| Mn³⁺ in Oxides | ~641.6 - 641.7 | [12][13] | |

| Mn⁴⁺ in Oxides | ~641.8 - 642.5 | [12][13] | |

| P 2p | Phosphate (PO₄ group) | 133.0 - 134.0 | [14][15][19][20] |

| O 1s | P-O / P=O | 531.1 - 531.7 | [16][17][19] |

| P-O-H / C-O-H | 532.5 - 533.5 | [16][18][19] | |

| Mn-O | ~529.7 - 530.0 | [16] |

Experimental Protocol: XPS

Sample Preparation:

-

Mount a small amount of the dry manganese hydrogen phosphate powder onto a sample holder using double-sided, UHV-compatible carbon tape.

-

Gently press the powder to ensure a flat, uniform surface.

-

Load the sample holder into the instrument's introduction chamber and allow it to degas before transferring to the ultra-high vacuum (UHV) analysis chamber.

Instrumentation & Data Acquisition:

-

X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is standard.[21]

-

Analysis Chamber: Maintain UHV conditions (pressure < 10⁻⁸ Torr) to prevent surface contamination.

-

Charge Neutralization: Use a low-energy electron flood gun to compensate for surface charging, which is common in insulating phosphate samples.

-

Survey Scan: Acquire a survey scan from 0 to 1200 eV using a high pass energy (e.g., 160 eV) to identify all elements present on the surface.[21]

-

High-Resolution Scans: Acquire high-resolution spectra for the Mn 2p, P 2p, O 1s, and C 1s regions using a low pass energy (e.g., 25 eV) to achieve better energy resolution for chemical state analysis.[21]

-

Data Analysis:

-

Reference all binding energies to the adventitious C 1s peak at 284.8 eV.

-

Perform peak fitting on the high-resolution spectra using appropriate background subtraction (e.g., Shirley or Tougaard) and peak shapes (e.g., Gaussian-Lorentzian).

-

Caption: Experimental workflow for XPS analysis.

Integrated Spectroscopic Analysis

A comprehensive understanding of manganese hydrogen phosphate is best achieved by integrating the data from vibrational spectroscopy and XPS. While Raman and IR provide detailed information about the molecular structure and functional groups, XPS confirms the elemental composition and the specific oxidation states of the surface atoms.

The diagram below illustrates the complementary nature of these techniques in the characterization of MnHPO₄.

Caption: Logical relationship of complementary spectroscopic techniques.

By combining these methods, researchers can confirm the presence of the hydrogen phosphate group, determine the hydration state, verify the +2 oxidation state of manganese, and gain a complete picture of the material's chemical identity and structure. This multi-technique approach is fundamental for quality control, material development, and understanding the properties of manganese hydrogen phosphate in various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. repositorio.ufop.br [repositorio.ufop.br]

- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. repositorio.ufop.br [repositorio.ufop.br]

- 9. Vibrational spectroscopic characterization of the phosphate mineral bermanite-Mn2+Mn2(3+)(PO4)2(OH)2·4(H2O) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Raman spectroscopic study of the mono-hydrogen phosphate mineral dorfmanite Na2(PO3OH)·2H2O and in comparison with brushite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Manganese phosphate, dibasic | HMnO4P | CID 6452420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Manganese | Periodic Table | Thermo Fisher Scientific - HK [thermofisher.com]

- 14. Phosphorus | XPS Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Phosphorus [xpsfitting.com]

- 21. rruff.net [rruff.net]

An In-depth Technical Guide to the Hydrothermal Synthesis of Manganese Hydrogen Phosphate Single Crystals

For Researchers, Scientists, and Drug Development Professionals